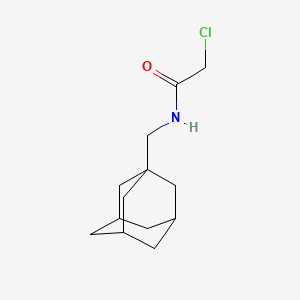

N-(1-adamantylmethyl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic hydrocarbon known for its stability and rigidity The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its unique properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically involves the reaction of 1-adamantylmethylamine with 2-chloroacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Dissolve 1-adamantylmethylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

- Stir the reaction mixture for several hours to ensure complete reaction.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-adamantylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The adamantylmethyl group can undergo oxidation to form adamantylmethyl alcohol or further oxidation to adamantylmethyl ketone. Reduction reactions can convert the ketone back to the alcohol or the original adamantylmethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thiolamides, or ethers.

Hydrolysis: Formation of 1-adamantylmethylamine and 2-chloroacetic acid.

Oxidation: Formation of adamantylmethyl alcohol or adamantylmethyl ketone.

Reduction: Formation of adamantylmethyl alcohol from the ketone.

Applications De Recherche Scientifique

N-(1-adamantylmethyl)-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel adamantane derivatives.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to the stability and rigidity of the adamantane moiety.

Mécanisme D'action

The mechanism of action of N-(1-adamantylmethyl)-2-chloroacetamide is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, facilitating their interaction with lipid membranes and potentially disrupting membrane-associated processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

N-(1-adamantylmethyl)-2-chloroacetamide can be compared with other adamantane derivatives such as:

Amantadine: Known for its antiviral activity against influenza A virus.

Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.

Activité Biologique

N-(1-Adamantylmethyl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group attached to a chloroacetamide moiety. The adamantyl group contributes to the lipophilicity of the molecule, which is crucial for its biological activity. The molecular formula is C11H14ClN with a molecular weight of approximately 215.69 g/mol.

Antimicrobial Activity

Research indicates that compounds within the chloroacetamide class, including this compound, exhibit significant antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides found that these compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to their lipophilic nature.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is significantly influenced by their chemical structure. For instance, variations in substituents on the phenyl ring can alter antimicrobial efficacy. Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that lipophilicity and the position of substituents are critical factors determining the biological activity of these compounds .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the broader category of chloroacetamides, providing insights into their pharmacological potential:

- Study on Antimicrobial Effects : A comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted their effectiveness against various pathogens, emphasizing the need for further exploration into specific derivatives like this compound .

- Pharmacological Profiling : In a study assessing multiple fractions from medicinal plants, similar compounds were noted for their analgesic and anti-inflammatory activities, reinforcing the therapeutic potential of chloroacetamides .

Propriétés

IUPAC Name |

N-(1-adamantylmethyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXOTENDXREYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368459 |

Source

|

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81099-48-1 |

Source

|

| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.